- Preparation of heterocyclic-based compounds having muscarinic receptor antagonist and beta2 adrenergic receptor agonist activity for treatment of respiratory and inflammatory diseases, World Intellectual Property Organization, , ,

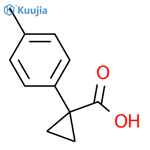

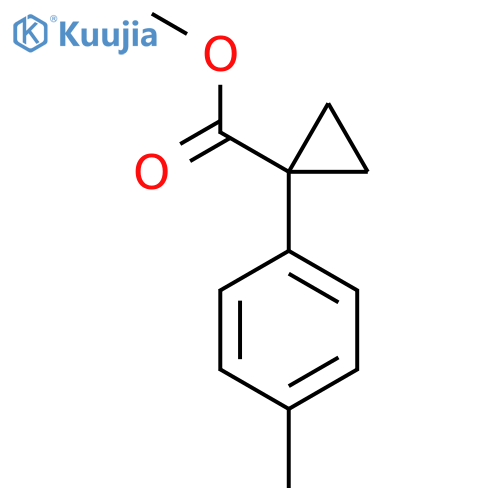

Cas no 959632-00-9 (methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate)

959632-00-9 structure

Produktname:methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate

CAS-Nr.:959632-00-9

MF:C12H14O2

MW:190.238363742828

MDL:MFCD20040020

CID:2146971

PubChem ID:57443305

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- methyl 1-p-tolylcyclopropanecarboxylate

- methyl 1-(p-tolyl)cyclopropanecarboxylate

- methyl 1-(4-methylphenyl)cyclopropanecarboxylate

- Cyclopropanecarboxylic acid, 1-(4-methylphenyl)-, methyl ester

- methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate

- VDKNOCBCIJGIOC-UHFFFAOYSA-N

- SY126269

- Methyl 1-(4-methylphenyl)cyclopropanecarboxylate (ACI)

- 1-(4-Methylphenyl)cyclopropanecarboxylic acid methyl ester

- 1-(p-Tolyl)cyclopropanecarboxylic acid methyl ester

- AKOS027255649

- CS-0037349

- SCHEMBL844453

- MFCD20040020

- W10748

- 1-(4-Methylphenyl)-cyclopropanecarboxylic acid methyl ester

- Methyl1-(p-tolyl)cyclopropanecarboxylate

- AS-71418

- 959632-00-9

- DB-319794

-

- MDL: MFCD20040020

- Inchi: 1S/C12H14O2/c1-9-3-5-10(6-4-9)12(7-8-12)11(13)14-2/h3-6H,7-8H2,1-2H3

- InChI-Schlüssel: VDKNOCBCIJGIOC-UHFFFAOYSA-N

- Lächelt: O(C)C(C1(C2C=CC(C)=CC=2)CC1)=O

Berechnete Eigenschaften

- Genaue Masse: 190.099379685g/mol

- Monoisotopenmasse: 190.099379685g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 2

- Schwere Atomanzahl: 14

- Anzahl drehbarer Bindungen: 3

- Komplexität: 223

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- XLogP3: 2.4

- Topologische Polaroberfläche: 26.3

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | M357113-10mg |

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate |

959632-00-9 | 10mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M357113-100mg |

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate |

959632-00-9 | 100mg |

$ 320.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D767531-1g |

Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester |

959632-00-9 | 95% | 1g |

$905 | 2024-06-06 | |

| Chemenu | CM323643-1g |

Methyl 1-(p-tolyl)cyclopropanecarboxylate |

959632-00-9 | 95% | 1g |

$701 | 2021-06-15 | |

| Aaron | AR00IKDQ-100mg |

Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester |

959632-00-9 | 98% | 100mg |

$240.00 | 2024-05-20 | |

| Aaron | AR00IKDQ-1g |

Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester |

959632-00-9 | 98% | 1g |

$865.00 | 2024-05-20 | |

| Ambeed | A650846-1g |

Methyl 1-(p-tolyl)cyclopropanecarboxylate |

959632-00-9 | 95+% | 1g |

$764.0 | 2024-04-16 | |

| Aaron | AR00IKDQ-250mg |

Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester |

959632-00-9 | 98% | 250mg |

$437.00 | 2024-05-20 | |

| eNovation Chemicals LLC | D767531-250mg |

Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester |

959632-00-9 | 95% | 250mg |

$625 | 2025-02-25 | |

| eNovation Chemicals LLC | D767531-2g |

Cyclopropanecarboxylic Acid, 1-(4-Methylphenyl)-, Methyl Ester |

959632-00-9 | 95% | 2g |

$1695 | 2024-06-06 |

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Catalysts: p-Toluenesulfonic acid monohydrate Solvents: Methanol ; 16 h, 75 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, 70 °C

Referenz

- Preparation of N-arylmethylindazole modulators of PPARG, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

Referenz

- Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement, Synthesis, 2023, 55(18), 2943-2950

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- N-benzylbenzimidazole modulators of pparg, United States, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Catalysts: Sulfuric acid Solvents: Methanol ; 1 h, reflux; reflux → rt

Referenz

- Preparation of fused heterocyclic compounds as apoptosis signal regulating kinase 1 (ASK1) inhibitors, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; overnight, reflux

Referenz

- Preparation of N-biphenylmethylindole modulators of PPARG for treatment of osteoporosis, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

Referenz

- N-benzylbenzimidazole modulators of PPARγ, World Intellectual Property Organization, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ; overnight, reflux

Referenz

- N-Benzylindoles as modulators of PPARG and their preparation, United States, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Thionyl chloride ; rt; rt → reflux; 3 h, reflux

Referenz

- Arylpyrazole derivatives as FXR agonists and their preparation, pharmaceutical compositions and use in the treatment of dyslipidemia and related diseases, World Intellectual Property Organization, , ,

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Raw materials

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Preparation Products

methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate Verwandte Literatur

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Jacob Tse-Wei Wang,Timothy W. Jones,Mihaela Grigore,Andre Cook,Dane W. deQuilettes,Roberto Brenes,Benjamin C. Duck,Kenrick F. Anderson,Noel W. Duffy,Bernard Wenger,Vladimir Bulović,Jian Pu,Jian Li,Bo Chi,Henry J. Snaith,Gregory J. Wilson J. Mater. Chem. A, 2019,7, 25511-25520

959632-00-9 (methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate) Verwandte Produkte

- 2228121-31-9(methyl 2-amino-3-methyl-3-(thian-3-yl)butanoate)

- 1550903-18-8((2-Cyclopropyl-2-methylpropyl)(methyl)amine)

- 1804625-01-1(4-Hydroxy-6-nitro-3-(trifluoromethoxy)pyridine-2-methanol)

- 406200-74-6(11-(4-chlorophenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo6.4.0.0,2,6dodeca-1(8),2(6),9-trien-12-one)

- 52426-83-2(2-ethenyloxane)

- 2660253-92-7((3S,4R)-1-(4-aminopyrimidin-2-yl)-3-fluoro-3-methyl-piperidin-4-ol)

- 1806373-88-5(3'-Fluoro-4'-methyl-2'-nitroacetophenone)

- 1052518-17-8(1-(cyclopentylamino)-3-(naphthalen-2-yloxy)propan-2-ol hydrochloride)

- 1225506-50-2(1-amino-5-(3-fluorophenoxy)pentan-3-ol)

- 1597340-16-3(2-Butanone, 1-(1-aminocyclobutyl)-)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:959632-00-9)methyl 1-(4-methylphenyl)cyclopropane-1-carboxylate

Reinheit:99%

Menge:1g

Preis ($):688.0